2-amino-7H-naphtho[1,2,3-de]quinolin-7-one
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Overview
Description
2-amino-7H-naphtho[1,2,3-de]quinolin-7-one is a heterocyclic compound with a unique structure that includes both naphthalene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with quinoline intermediates under specific conditions. For instance, the reaction of 4-hydroxyquinolin-2(1H)-ones with acenaphthoquinone in the presence of a base like triethylamine in ethanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a feasible approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-7H-naphtho[1,2,3-de]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Evaluated for its antipsychotic and antidepressant activities. It has shown efficacy in reducing depressive-like behaviors in experimental models of schizophrenia.
Mechanism of Action
The mechanism of action of 2-amino-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets in the body. For instance, its antipsychotic effects are believed to be mediated through modulation of neurotransmitter systems in the brain, particularly by affecting dopamine and serotonin receptors . The compound’s structure allows it to interact with these receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-7H-naphtho[1,2,3-de]quinolin-7-one
- 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one
- 4-hydroxyquinolin-2(1H)-ones
Uniqueness
2-amino-7H-naphtho[1,2,3-de]quinolin-7-one is unique due to its specific amino substitution, which imparts distinct pharmacological properties compared to its analogs. Its ability to modulate neurotransmitter systems with potentially lower side effects makes it a promising candidate for further drug development .
Properties
IUPAC Name |
15-amino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(18-14)15(11)12/h1-8H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLDRDJKCNVTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC4=CC=CC(=C43)C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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